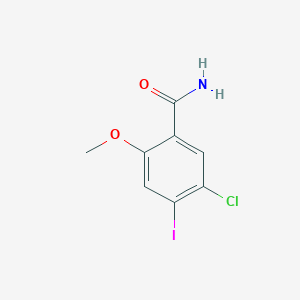

5-Chloro-4-iodo-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-iodo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNYNFPZDLTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-Chloro-4-iodo-2-methoxybenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and supported by literature precedents for analogous structures.

I. Proposed Synthetic Pathway

The most logical and well-supported synthetic route to 5-Chloro-4-iodo-2-methoxybenzamide commences with the commercially available or readily synthesized precursor, 4-amino-5-chloro-2-methoxybenzoic acid. The synthesis proceeds through two key transformations: a Sandmeyer-type diazotization-iodination reaction, followed by amidation of the resulting carboxylic acid.

Figure 1: Proposed two-step synthesis pathway for 5-Chloro-4-iodo-2-methoxybenzamide.

II. Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis. These protocols are derived from established methodologies for similar transformations and may require optimization for the specific substrate.

Step 1: Synthesis of 5-chloro-4-iodo-2-methoxybenzoic acid

This step involves the conversion of the amino group of 4-amino-5-chloro-2-methoxybenzoic acid to an iodo group via a Sandmeyer-type reaction.[1][2] This reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 |

| Sodium nitrite | NaNO₂ | 69.00 |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 |

| Potassium iodide | KI | 166.00 |

| Water (deionized) | H₂O | 18.02 |

| Diethyl ether or Ethyl acetate | C₄H₁₀O or C₄H₈O₂ | 74.12 or 88.11 |

| Sodium thiosulfate | Na₂S₂O₃ | 158.11 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Diazotization: 4-amino-5-chloro-2-methoxybenzoic acid is dissolved in a mixture of water and concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to approximately 50-60 °C for 1-2 hours to facilitate the decomposition of the diazonium intermediate and the formation of the iodo-substituted product. During this time, the evolution of nitrogen gas should be observed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-4-iodo-2-methoxybenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Step 2: Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide

The final step is the amidation of the carboxylic acid group of 5-chloro-4-iodo-2-methoxybenzoic acid.[3][4][5] This can be efficiently achieved by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with ammonia.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 5-chloro-4-iodo-2-methoxybenzoic acid | C₈H₆ClIO₃ | 312.49 |

| Thionyl chloride | SOCl₂ | 118.97 |

| or Oxalyl chloride | (COCl)₂ | 126.93 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 |

| N,N-Dimethylformamide (DMF, catalytic) | C₃H₇NO | 73.09 |

| Ammonia (aqueous solution, e.g., 28%) | NH₃ | 17.03 |

| or Ammonia gas | NH₃ | 17.03 |

| Water (deionized) | H₂O | 18.02 |

Procedure:

-

Acid Chloride Formation: 5-chloro-4-iodo-2-methoxybenzoic acid is suspended in an anhydrous solvent such as dichloromethane. A slight excess of thionyl chloride or oxalyl chloride is added, along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature or gently heated (e.g., to 40 °C) until the reaction is complete, which is indicated by the cessation of gas evolution (HCl and SO₂ or CO and CO₂). The excess thionyl chloride/oxalyl chloride and the solvent are then removed under reduced pressure to yield the crude 5-chloro-4-iodo-2-methoxybenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) and cooled in an ice bath. An excess of a concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

-

Work-up and Purification: The resulting precipitate (the desired benzamide) is collected by filtration. The solid is washed with cold water to remove any ammonium chloride and then dried. If the product remains in the organic phase, the layers are separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 5-Chloro-4-iodo-2-methoxybenzamide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

III. Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | Off-white solid |

| 5-chloro-4-iodo-2-methoxybenzoic acid | C₈H₆ClIO₃ | 312.49 | Light yellow solid |

| 5-Chloro-4-iodo-2-methoxybenzamide | C₈H₇ClINO₂ | 311.51 | Solid |

IV. Logical Workflow

The overall logic of the synthesis follows a standard and reliable sequence for the functionalization of aromatic compounds.

Figure 2: Logical workflow of the synthesis process.

This guide provides a comprehensive framework for the synthesis of 5-Chloro-4-iodo-2-methoxybenzamide. Researchers should note that while the described pathway is chemically sound, optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity. Standard laboratory safety precautions should be followed at all times.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: 5-Chloro-4-iodo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-4-iodo-2-methoxybenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific compound, this guide extrapolates information from closely related analogues and precursors to provide a foundational understanding of its synthesis, potential properties, and relevant experimental procedures. The strategic placement of chloro, iodo, and methoxy groups on the benzamide scaffold offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making it a valuable scaffold for further chemical exploration.

Physicochemical and Spectral Data

| Property | Expected Value | Notes |

| CAS Number | Not Assigned | As of the date of this document, a specific CAS number has not been assigned, suggesting its novelty or limited commercial availability. |

| Molecular Formula | C₈H₇ClINO₂ | Calculated based on the chemical structure. |

| Molecular Weight | 327.51 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Off-white to pale yellow solid | Expected appearance based on similar halogenated aromatic compounds. |

| Melting Point | 180-220 °C (estimated) | Estimation based on related structures. The exact melting point would be dependent on crystalline form and purity. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Expected solubility profile for a compound of this nature. Empirical determination is required for precise values. |

| ¹H NMR (DMSO-d₆) | 𝛿 7.5-8.5 (m, 2H, Ar-H), 𝛿 7.0-7.5 (br s, 2H, -CONH₂), 𝛿 3.9 (s, 3H, -OCH₃) | Predicted chemical shifts. The aromatic protons and amide protons would require specific assignment through 2D NMR techniques. |

| ¹³C NMR (DMSO-d₆) | 𝛿 165-170 (C=O), 𝛿 150-160 (C-O), 𝛿 110-140 (Ar-C), 𝛿 80-90 (C-I), 𝛿 55-60 (O-CH₃) | Predicted chemical shift ranges for the key carbon atoms. |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1680-1640 (C=O stretch, Amide I), 1600-1550 (N-H bend, Amide II), 1250-1200 (C-O stretch) | Characteristic infrared absorption bands expected for the functional groups present in the molecule. |

| Mass Spectrometry | [M+H]⁺ at m/z 328.9, showing characteristic isotopic pattern for Chlorine. | The exact mass and isotopic distribution would be key identifiers in mass spectrometric analysis. |

Synthesis and Experimental Protocols

A direct, published synthetic route for 5-Chloro-4-iodo-2-methoxybenzamide is not currently available. However, a plausible multi-step synthesis can be devised based on established organic chemistry reactions and procedures reported for analogous compounds. The proposed pathway begins with the commercially available 5-Chloro-2-methoxybenzoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-Chloro-4-iodo-2-methoxybenzamide.

Step 1: Iodination of 5-Chloro-2-methoxybenzoic acid

Objective: To introduce an iodine atom at the C4 position of the benzene ring.

Methodology: This electrophilic aromatic substitution can be achieved using various iodinating reagents. A common method involves the use of N-iodosuccinimide (NIS) in a strong acid medium or a mixture of iodine and an oxidizing agent like iodic acid.

Experimental Protocol (Exemplary):

-

To a solution of 5-Chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or sulfuric acid, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and then a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Dry the crude product, 5-Chloro-4-iodo-2-methoxybenzoic acid, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amidation of 5-Chloro-4-iodo-2-methoxybenzoic acid

Objective: To convert the carboxylic acid functionality into a primary amide.

Methodology: This transformation typically involves the activation of the carboxylic acid followed by reaction with an ammonia source. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol (via Acyl Chloride):

-

Suspend 5-Chloro-4-iodo-2-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-Chloro-4-iodo-2-methoxybenzoyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cool to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Chloro-4-iodo-2-methoxybenzamide.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization process.

Potential Applications and Signaling Pathways

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to interact with various enzymes and receptors. While the specific biological targets of 5-Chloro-4-iodo-2-methoxybenzamide are yet to be determined, its structural features suggest potential interactions with targets where halogen bonding and hydrogen bonding are crucial for binding.

For instance, many substituted benzamides are known to be inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The amide moiety can act as a pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate.

Caption: Hypothetical inhibition of the PARP signaling pathway.

Conclusion

5-Chloro-4-iodo-2-methoxybenzamide represents a novel chemical entity with potential for applications in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. Further empirical studies are necessary to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and related halogenated benzamide derivatives.

An In-depth Technical Guide on the Spectroscopic Data for 5-Chloro-4-iodo-2-methoxybenzamide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Chloro-4-iodo-2-methoxybenzamide. These predictions are derived from established principles of spectroscopy and by referencing data for structurally similar molecules.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | s | - |

| H-6 | 7.0 - 7.3 | s | - |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -CONH₂ (amide protons) | 5.5 - 8.0 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 (C-OCH₃) | 155 - 160 |

| C-5 (C-Cl) | 128 - 132 |

| C-1 (C-CONH₂) | 125 - 130 |

| C-6 (C-H) | 115 - 120 |

| C-3 (C-H) | 110 - 115 |

| C-4 (C-I) | 90 - 95 |

| -OCH₃ | 55 - 60 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3100 - 3500 | Two bands, medium to strong, can be broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium to weak |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1580 - 1650 | Medium to strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |

| C-Cl Stretch | 700 - 850 | Medium to strong |

| C-I Stretch | 500 - 600 | Medium to weak |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₈H₇ClINO₂ | |

| Monoisotopic Mass | 310.92 g/mol | |

| Molecular Ion (M⁺) | m/z 311, 313 | The M+2 peak at m/z 313 is expected due to the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak at m/z 311 (for ³⁵Cl). |

| Major Fragmentation Pathways | - Loss of •NH₂ (m/z 295, 297)- Loss of •CONH₂ (m/z 267, 269)- Loss of •OCH₃ (m/z 280, 282)- Loss of •I (m/z 184, 186)- Loss of •Cl (m/z 276) | The relative intensities of these fragments would need to be determined experimentally. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize 5-Chloro-4-iodo-2-methoxybenzamide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 5-Chloro-4-iodo-2-methoxybenzamide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Spectroscopy Protocol:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-250 ppm and a longer acquisition time and/or a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Protocol (for solid samples):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 5-Chloro-4-iodo-2-methoxybenzamide sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by detecting the ions.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

-

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of a novel compound like 5-Chloro-4-iodo-2-methoxybenzamide.

Caption: Synthetic and characterization workflow for 5-Chloro-4-iodo-2-methoxybenzamide.

Caption: Relationship between molecular structure and spectroscopic data.

In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-4-iodo-2-methoxybenzamide

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of the Mechanism of Action for 5-Chloro-4-iodo-2-methoxybenzamide

Executive Summary:

This document aims to provide a detailed technical overview of the mechanism of action for the compound 5-Chloro-4-iodo-2-methoxybenzamide. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on this particular molecule. As such, there is no direct experimental data to definitively elucidate its biological targets, signaling pathways, or quantitative pharmacological parameters.

The following sections will address this data gap by providing a detailed analysis of structurally related compounds, specifically derivatives of 5-chloro-2-methoxybenzamide. This information may offer potential insights into the possible biological activities of 5-Chloro-4-iodo-2-methoxybenzamide and serve as a valuable starting point for future research. It is crucial to emphasize that the findings presented for related compounds are for informational purposes only and may not be directly extrapolated to the mechanism of action of 5-Chloro-4-iodo-2-methoxybenzamide.

Lack of Specific Data for 5-Chloro-4-iodo-2-methoxybenzamide

Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical repositories like PubChem and Chemical Abstracts Service (CAS), did not yield any studies specifically investigating the biological activity or mechanism of action of 5-Chloro-4-iodo-2-methoxybenzamide. No patents or screening libraries with associated biological data for this compound were identified in the public domain.

This absence of information prevents the creation of a detailed technical guide on its core mechanism of action as requested. Quantitative data, experimental protocols, and specific signaling pathways for this compound are not available.

Potential Mechanisms of Action Based on Structurally Related Compounds: 5-Chloro-2-methoxybenzamide Derivatives

While direct data is unavailable for the iodo-substituted compound, research on other 5-chloro-2-methoxybenzamide derivatives provides some potential avenues for investigation. The primary areas of biological activity identified for this class of compounds are anti-cancer effects, including cell cycle arrest and induction of apoptosis.

Anti-cancer Activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

A study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed their potential as anti-cancer agents. One of the most potent compounds in this series, designated as 4j , was found to exhibit significant anti-proliferative activity against human pancreatic carcinoma (MIA PaCa-2) cells.[1]

Cellular mechanistic studies on compound 4j in MIA PaCa-2 cells demonstrated that its anti-proliferative effect is a consequence of:

-

G2/M Phase Cell Cycle Arrest: The compound was shown to halt the cell cycle at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis.[1]

-

Induction of Apoptosis: Following cell cycle arrest, the compound was observed to induce programmed cell death (apoptosis) in the cancer cells.[1]

The precise molecular targets within the G2/M checkpoint and the specific apoptotic pathways activated by this compound were not detailed in the available literature.

The following diagram illustrates a generalized potential signaling pathway leading to G2/M arrest and apoptosis, which could be investigated for compounds like 4j .

Caption: Hypothetical signaling pathway for G2/M arrest and apoptosis.

Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives

Another area of investigation for benzamide derivatives is the inhibition of the Hedgehog (Hh) signaling pathway. A study on a series of 2-methoxybenzamide derivatives identified them as potent inhibitors of this pathway. The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

The primary mechanism of action for these 2-methoxybenzamide derivatives was identified as the inhibition of the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. By blocking Smo, these compounds prevent the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of cancer-promoting genes.

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.

Caption: Hedgehog signaling pathway with potential inhibition point.

Experimental Protocols for Studying Related Compounds

While no protocols exist for 5-Chloro-4-iodo-2-methoxybenzamide, the methodologies used for the aforementioned related compounds can serve as a template for future studies.

In Vitro Anti-proliferative Assays

-

Cell Lines: A panel of human cancer cell lines, such as MIA PaCa-2 (pancreatic), A2780 (ovarian), and HCT-116 (colon), would be suitable for initial screening.[1]

-

Methodology: The Sulforhodamine B (SRB) assay or MTT assay can be used to determine cell viability and proliferation after treatment with the compound at various concentrations.

-

Data Analysis: The concentration that inhibits 50% of cell growth (GI50 or IC50) should be calculated from dose-response curves.

Cell Cycle Analysis

-

Methodology: Cancer cells are treated with the compound for a specified time (e.g., 24 or 48 hours). Cells are then harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Instrumentation: Flow cytometry is used to analyze the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays

-

Methodology: Apoptosis can be detected using various methods, including:

-

Annexin V/PI Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Analysis is performed by flow cytometry.

-

Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3/7) can be measured using colorimetric or fluorometric assays.

-

Western Blotting: The cleavage of PARP (poly(ADP-ribose) polymerase) or the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) can be assessed.

-

Hedgehog Signaling Pathway Reporter Assay

-

Cell Line: A cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter (e.g., NIH/3T3 Gli-luc cells).

-

Methodology: Cells are treated with a Hedgehog pathway agonist (e.g., Shh ligand or a Smo agonist like SAG) in the presence or absence of the test compound.

-

Data Analysis: The activity of the reporter gene is measured (e.g., luminescence) to determine the extent of pathway inhibition.

Future Directions and Recommendations

Given the complete lack of data on 5-Chloro-4-iodo-2-methoxybenzamide, the following steps are recommended for any future research:

-

In Vitro Screening: The compound should be screened against a broad panel of cancer cell lines to identify any potential anti-proliferative activity.

-

Target-Based Screening: Based on the activities of related compounds, initial target-based screening could focus on key regulators of the G2/M cell cycle checkpoint and components of the Hedgehog signaling pathway.

-

Mechanism of Action Studies: If significant biological activity is observed, detailed mechanistic studies should be undertaken, employing the experimental protocols outlined above.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 4-iodo position could help in understanding the contribution of this moiety to the overall activity and in optimizing the compound's potency and selectivity.

Conclusion

References

Potential biological activities of substituted benzamides

An In-depth Technical Guide to the Biological Activities of Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic areas where substituted benzamides have shown promise, including their roles as antipsychotic, antiemetic, anticancer, and antimicrobial agents. The guide details the mechanisms of action, presents quantitative biological data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this field.

Antipsychotic Activity

Substituted benzamides are a cornerstone in the treatment of psychiatric disorders, particularly schizophrenia and depression. Their mechanism of action is primarily centered on the modulation of dopaminergic pathways in the brain.

Mechanism of Action: Dopamine Receptor Modulation

The antipsychotic effects of substituted benzamides are attributed to their selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[1] Compounds like amisulpride exhibit a dual-action mechanism dependent on the dosage.[1][2]

-

Low Doses (e.g., 50 mg of amisulpride): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors. This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission. This action is thought to alleviate the negative symptoms of schizophrenia and depressive disorders, which are associated with dopaminergic hypoactivity.[1][2]

-

High Doses (e.g., 400-1200 mg of amisulpride): At higher concentrations, they act as potent antagonists of postsynaptic D2/D3 receptors in the limbic system. This action effectively reduces dopaminergic hyperactivity, which is linked to the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[1][2]

This dose-dependent activity allows for a targeted therapeutic approach, making substituted benzamides versatile agents in psychiatric medicine.[1][3]

Caption: Dual-action mechanism of Amisulpride based on dosage.

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a standard in vitro method to determine the binding affinity of substituted benzamides to dopamine D2 receptors.

-

Preparation of Membranes:

-

Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous dopamine.

-

Centrifuge again and resuspend the final pellet in the assay buffer to a final protein concentration of 0.2-0.4 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of the radioligand (e.g., [3H]spiperone at a final concentration of 0.1-0.5 nM), and 50 µL of the test compound (substituted benzamide) at various concentrations.

-

For non-specific binding determination, use a high concentration of a known D2 antagonist like haloperidol (10 µM).

-

Incubate the mixture at 25°C for 60 minutes.

-

-

Separation and Detection:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Antiemetic Activity

Several substituted benzamides, such as metoclopramide and dazopride, are potent antiemetics used to manage nausea and vomiting, particularly those induced by chemotherapy.[4][5]

Mechanism of Action: D2 and 5-HT3 Receptor Antagonism

The antiemetic effect is primarily mediated by the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. Some benzamides also exhibit antagonist activity at serotonin 5-HT3 receptors, which are also heavily involved in the emetic reflex. Additionally, their prokinetic activity on the gastrointestinal tract contributes to their overall antiemetic efficacy.[5][6] Interestingly, research has focused on developing non-dopaminergic benzamides to avoid extrapyramidal side effects, demonstrating that antagonism of cisplatin-induced emesis can be achieved without significant D2 receptor blockade.[5][7]

Quantitative Data: Antiemetic Efficacy

| Compound | Model | Efficacy | Reference |

| Dazopride | Cisplatin-induced emesis in patients | Effective at doses up to 4.0 mg/kg | [4] |

| Batanopride | Cisplatin-induced emesis in dogs/ferrets | Superior protection from emesis compared to metoclopramide | [7] |

Experimental Protocol: Cisplatin-Induced Emesis Model in Ferrets

This protocol describes an in vivo model to assess the antiemetic potential of substituted benzamides.

-

Animal Acclimatization:

-

House male ferrets individually and allow them to acclimate for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Drug Administration:

-

Administer the test compound (substituted benzamide) or vehicle (e.g., saline) via an appropriate route (e.g., intravenous or intraperitoneal) 30 minutes before the emetogen challenge.

-

-

Emesis Induction:

-

Administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.

-

-

Observation:

-

Observe each animal individually for a period of 4-6 hours post-cisplatin administration.

-

Record the number of retches (rhythmic respiratory movements against a closed glottis) and vomits (forceful expulsion of gastric contents).

-

An emetic episode is defined as one or more retches or vomits, separated from the next by at least 5 seconds.

-

-

Data Analysis:

-

Calculate the percentage of animals protected from emesis.

-

Determine the mean number of emetic episodes in the treated group compared to the vehicle control group.

-

Analyze the data using appropriate statistical tests (e.g., Fisher's exact test for protection and Mann-Whitney U test for episode counts).

-

Anticancer Activity

More recently, substituted benzamides have emerged as promising anticancer agents, primarily through their action as inhibitors of histone deacetylases (HDACs).[8][9]

Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Substituted benzamides, such as Entinostat (MS-275), act as HDAC inhibitors (HDACIs).[8][10] They typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, inhibiting its activity. This leads to hyperacetylation of histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]

Caption: Mechanism of action for HDAC inhibitor benzamides.

Quantitative Data: In Vitro Antiproliferative Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several N-substituted benzamide derivatives against various human cancer cell lines.[8][9]

| Compound | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | MDA-MB-231 (Breast) | Reference |

| MS-275 (Entinostat) | 2.15 µM | 3.56 µM | 0.45 µM | 4.28 µM | [8] |

| Compound 13h | 0.89 µM | 1.12 µM | 0.21 µM | 1.56 µM | [10] |

| Compound 13k | 1.23 µM | 1.87 µM | 0.33 µM | 2.01 µM | [10] |

Note: Data extracted from multiple sources and compiled for comparison. Values are representative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted benzamide compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity

Substituted benzamides have also been investigated for their potential as antibacterial and antifungal agents.[11][12]

Spectrum of Activity

Novel series of substituted benzamides have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[11][12] Specific derivatives, such as N-(1,3,4-oxadiazol-2-yl)benzamides, have shown potent activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Benzamide Mannich Bases | S. aureus | 62.5 - 250 | [11] |

| Benzamide Mannich Bases | E. coli | 125 - 500 | [11] |

| N-(1,3,4-oxadiazol-2-yl)benzamides | S. aureus (MRSA) | 0.25 - 1 | [13] |

| N-(1,3,4-oxadiazol-2-yl)benzamides | N. gonorrhoeae | 0.125 - 8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the MIC of a compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

-

Preparation of Compound Dilutions:

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test bacterium from an agar plate and inoculate them into broth. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the compound, as well as to a positive control well (containing no compound). A negative control well (broth only) should also be included to check for sterility.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Conclusion

The substituted benzamide scaffold is a remarkably versatile pharmacophore, demonstrating a wide array of significant biological activities. From the well-established clinical use as antipsychotic and antiemetic agents to the emerging potential in oncology and infectious diseases, these compounds continue to be a fertile ground for drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate novel substituted benzamide derivatives for therapeutic applications. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly unlock new opportunities for this valuable class of molecules.

References

- 1. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ump.edu.pl [ump.edu.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its unique ability to engage in various biological interactions has led to the discovery and development of a diverse array of drugs targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of novel benzamide derivatives, with a focus on their application as anticancer agents, antidiabetics, and gastrointestinal prokinetics. This guide delves into the intricate signaling pathways they modulate, presents key quantitative data for comparative analysis, and offers detailed experimental protocols for their synthesis and evaluation.

Anticancer Benzamide Derivatives: Targeting Key Signaling Pathways

The fight against cancer has been significantly advanced by the development of targeted therapies. Novel benzamide derivatives have emerged as potent inhibitors of crucial signaling molecules implicated in cancer progression, including Signal Transducer and Activator of Transcription 3 (STAT3) and Poly (ADP-ribose) polymerase-1 (PARP-1).

STAT3 Inhibitors

The STAT3 signaling pathway, often constitutively activated in many cancers, plays a pivotal role in tumor cell proliferation, survival, and invasion. Benzamide derivatives have been designed to disrupt this pathway, offering a promising therapeutic strategy.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| B12 | IL-6/STAT3 Signaling | 0.61 - 1.11 | MDA-MB-231, HCT-116, SW480 | [1] |

| Niclosamide | STAT3 | - | MDA-MB-231 | [1] |

The following diagram illustrates the IL-6/JAK/STAT3 signaling pathway and the inhibitory action of novel benzamide derivatives. Interleukin-6 (IL-6) binding to its receptor (IL-6R) leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation. Benzamide inhibitors block the phosphorylation of STAT3, thereby inhibiting its downstream effects.[2][3]

Caption: IL-6/STAT3 Signaling Pathway Inhibition by Benzamide Derivatives.

PARP-1 Inhibitors

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality. Benzamide derivatives have been successfully developed as potent PARP-1 inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 23f | PARP-1 | 5.17 | HCT116 | [4] |

| 27f | PARP-1 | 6.06 | HCT116 | [4] |

The diagram below illustrates the role of PARP-1 in single-strand break repair and the mechanism of action of PARP inhibitors. When a single-strand break occurs, PARP-1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks. In cells with deficient homologous recombination, these unrepaired single-strand breaks are converted to double-strand breaks during replication, which cannot be repaired, ultimately leading to cell death.[5][6][7]

Caption: PARP-1 Mediated DNA Repair and Inhibition by Benzamides.

Antidiabetic Benzamide Derivatives: Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Benzamide derivatives have been identified as allosteric activators of glucokinase, enhancing glucose-stimulated insulin secretion and hepatic glucose uptake, making them attractive candidates for the treatment of type 2 diabetes.[8]

| Compound | Target | EC50 (nM) | Fold Activation | Reference |

| 1 | Glucokinase | - | 1.90 - 2.10 | [9] |

| 8 | Glucokinase | - | 1.90 - 2.10 | [9] |

| 9 | Glucokinase | - | 1.90 - 2.10 | [9] |

| 19 | Glucokinase | 27 | - | [10] |

The diagram below illustrates the mechanism of glucokinase activation by benzamide derivatives. In pancreatic β-cells, increased intracellular glucose leads to its phosphorylation by glucokinase, initiating glycolysis and increasing the ATP/ADP ratio. This closes ATP-sensitive potassium channels, leading to membrane depolarization, calcium influx, and insulin secretion. In hepatocytes, glucokinase activation promotes glucose uptake and conversion to glycogen. Benzamide activators enhance the catalytic activity of glucokinase, thereby augmenting these effects.[11][12][13][14]

Caption: Glucokinase Activation Pathway in Pancreatic β-cells and Hepatocytes.

Gastrointestinal Prokinetic Benzamide Derivatives: 5-HT4 Receptor Agonists

Serotonin (5-HT) plays a critical role in regulating gastrointestinal motility. Benzamide derivatives have been developed as selective agonists for the 5-HT4 receptor, which is positively coupled to adenylyl cyclase. Activation of this receptor enhances gastrointestinal motility, making these compounds effective in treating conditions like gastroparesis and constipation.

| Compound | Target | pD2 | Intrinsic Activity | Reference |

| Y-36912 | 5-HT4 Receptor | - | - | [15] |

| 1a (Y-34959) | 5-HT4 Receptor | - | - | [16] |

The diagram below depicts the signaling cascade initiated by the activation of the 5-HT4 receptor by benzamide agonists. Binding of the agonist to the Gs-protein coupled 5-HT4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle contraction and increased gastrointestinal motility.[17][18][19]

Caption: 5-HT4 Receptor Signaling Pathway Activated by Benzamide Agonists.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzamide derivative and for key biological assays used in their characterization.

General Synthesis of N-Substituted Sulfamoylbenzamide Derivatives (STAT3 Inhibitors)

This protocol describes a general method for synthesizing N-substituted sulfamoylbenzamide derivatives, which have shown promise as STAT3 inhibitors.[1]

Experimental Workflow

Caption: General Synthetic Workflow for N-substituted Sulfamoylbenzamides.

Procedure:

-

Chlorosulfonylation: To a stirred solution of the starting benzoic acid derivative in a suitable solvent (e.g., chlorosulfonic acid), add the chlorosulfonating agent dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature.

-

Amination: The resulting sulfonyl chloride is then reacted with an appropriate amine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at room temperature for a designated period (e.g., 12-24 hours).

-

Amide Coupling: The carboxylic acid group of the sulfamoylated benzoic acid is activated using a coupling agent (e.g., HATU, HOBt) and then reacted with the desired amine in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to yield the final N-substituted sulfamoylbenzamide derivative.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

PARP-1 Enzyme Activity Assay

This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated NAD+ into a histone-coated plate.[24][25][26][27]

Procedure:

-

Plate Coating: Coat a 96-well plate with histones and block with a suitable blocking buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the benzamide inhibitor, PARP-1 enzyme, and activated DNA.

-

Initiation: Add biotinylated NAD+ to initiate the reaction and incubate for a specified time (e.g., 1 hour) at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP conjugate. After incubation and further washing, add a TMB substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The percentage of PARP-1 inhibition is calculated relative to the control (no inhibitor).

Conclusion

The benzamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The derivatives highlighted in this guide demonstrate the breadth of their potential, from targeted cancer therapies to treatments for metabolic and gastrointestinal disorders. The detailed information on their mechanisms of action, quantitative data, and experimental protocols provided herein is intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules. As our understanding of the complex signaling networks that underpin disease deepens, the rational design and synthesis of novel benzamide derivatives will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucokinase - Wikipedia [en.wikipedia.org]

- 13. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. bds.berkeley.edu [bds.berkeley.edu]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. 4.7. Poly (ADP-Ribose) Polymerase (PARP) Assay Activity [bio-protocol.org]

- 25. PARP assay [assay-protocol.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloro-4-iodo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the comprehensive experimental and computational methodologies required to determine the precise molecular structure and conformational dynamics of 5-Chloro-4-iodo-2-methoxybenzamide. In the absence of publicly available empirical data for this specific compound, this document serves as a procedural roadmap for researchers. It details the necessary steps for synthesis and characterization, single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopic analysis, and computational modeling. The guide is intended to provide a robust framework for the complete structural elucidation of this and similar small molecules, which is a critical step in modern drug discovery and development.

Introduction

The spatial arrangement of atoms within a molecule and its preferred conformations are fundamental to its physicochemical properties and biological activity. For drug candidates, a thorough understanding of the three-dimensional structure is paramount for elucidating mechanisms of action, designing more potent analogs, and understanding structure-activity relationships (SAR). 5-Chloro-4-iodo-2-methoxybenzamide is a substituted benzamide, a chemical class known for a wide range of biological activities. The presence of a bulky iodine atom, an electronegative chlorine atom, and a methoxy group suggests that steric and electronic effects will significantly influence the conformation of the benzamide moiety and its interactions with biological targets.

This guide provides a detailed overview of the necessary experimental and computational workflows to fully characterize the molecular structure and conformation of 5-Chloro-4-iodo-2-methoxybenzamide.

Synthesis and Characterization

The first step in the structural analysis is the synthesis and purification of the target compound. A plausible synthetic route would start from a readily available precursor such as 2-chloro-5-iodobenzoic acid.

Experimental Protocol: Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide

-

Starting Material Preparation: If not commercially available, 5-Chloro-4-iodo-2-methoxybenzoic acid can be synthesized from simpler precursors.

-

Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride. To a solution of 5-Chloro-4-iodo-2-methoxybenzoic acid in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF), oxalyl chloride or thionyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

-

Amidation: The crude acyl chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF). The solution is cooled to 0°C, and an excess of aqueous ammonia is added dropwise. The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography on silica gel.

Characterization: The purity and identity of the synthesized compound should be confirmed by:

-

Melting Point: To determine purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, C-O).

Molecular Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential.[2] This can be achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or mixtures with hexane). Other techniques like vapor diffusion or cooling crystallization can also be employed.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), collects diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to determine the atomic positions, bond lengths, and bond angles.[2]

Table 1: Hypothetical Crystallographic Data for 5-Chloro-4-iodo-2-methoxybenzamide

| Parameter | Expected Value/Range |

| Chemical Formula | C₈H₇ClINO₂ |

| Formula Weight | 327.51 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| a, b, c (Å) | 10-20 Å |

| α, β, γ (°) | 90, 90-110, 90 |

| V (ų) | 1000-2000 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | < 0.05 |

Expected Structural Features: The crystal structure would likely reveal a nearly planar benzamide group, with a specific torsion angle between the phenyl ring and the amide plane influenced by the steric hindrance of the iodine and methoxy groups. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be observed.

Conformational Analysis in Solution by NMR Spectroscopy

While X-ray crystallography provides the solid-state structure, the conformation in solution can be different and is more relevant to biological activity. NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics.[3]

Experimental Protocol: NMR Conformational Analysis

-

¹H and ¹³C NMR: Standard 1D spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) will confirm the chemical structure.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis. The observation of through-space NOE/ROE correlations between protons indicates their spatial proximity (typically < 5 Å). For instance, an NOE between a methoxy proton and an aromatic proton would help define the orientation of the methoxy group relative to the ring. An NOE between the amide proton and an aromatic proton can help define the conformation around the C(aryl)-C(O) bond.

-

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes, such as restricted rotation around the C(aryl)-C(O) bond or the C-N amide bond.[4] Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers for these rotations.

Table 2: Key NMR Experiments for Conformational Analysis

| Experiment | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants provide initial structural information. |

| ¹³C NMR | Confirms the carbon skeleton. |

| COSY | Identifies neighboring protons. |

| HSQC/HMBC | Confirms C-H connectivity and aids in full assignment of the molecule. |

| NOESY/ROESY | Provides information on through-space distances between protons, which is critical for defining the conformation. |

| VT-NMR | Allows the study of dynamic processes and the determination of rotational energy barriers. |

Computational Modeling of Molecular Conformation

Computational chemistry provides a theoretical framework to complement experimental data and to explore the conformational landscape of a molecule.[5]

Computational Protocol: Conformational Analysis and Structure Optimization

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.[6] This typically involves rotating around the key single bonds: the C(aryl)-C(O) bond, the C(aryl)-O(Me) bond, and the C(O)-N bond.

-

Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**). This provides the relative energies of the different conformations.[7]

-

Comparison with Experimental Data: The calculated low-energy conformations can be compared with the experimental results from X-ray crystallography and NMR. For example, calculated inter-proton distances can be compared with the observed NOE intensities.

Conclusion

While experimental data for 5-Chloro-4-iodo-2-methoxybenzamide is not currently available in the public domain, this technical guide provides a comprehensive and detailed roadmap for its complete structural and conformational characterization. By employing a combination of synthesis, X-ray crystallography, advanced NMR techniques, and computational modeling, researchers can obtain a detailed understanding of the three-dimensional structure of this molecule in both the solid and solution states. This information is invaluable for rational drug design and for understanding its potential biological activity.

References

- 1. rigaku.com [rigaku.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. auremn.org.br [auremn.org.br]

- 4. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 5. calcus.cloud [calcus.cloud]

- 6. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 7. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]

Technical Guide: Solubility and Stability of 5-Chloro-4-iodo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-4-iodo-2-methoxybenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for determining these crucial physicochemical parameters. It includes detailed experimental protocols for solubility and stability assessment, predicted physicochemical properties, and discusses potential degradation pathways. The guide is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate studies to characterize this and similar compounds.

Introduction

5-Chloro-4-iodo-2-methoxybenzamide is a halogenated aromatic amide. The presence of chloro, iodo, and methoxy groups on the benzamide scaffold suggests its potential for diverse biological activities, as these functionalities can significantly influence molecular interactions, membrane permeability, and metabolic stability. An early and thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. Poor aqueous solubility can hinder oral bioavailability and formulation development, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide details the theoretical considerations and practical experimental approaches for the comprehensive characterization of the solubility and stability of 5-Chloro-4-iodo-2-methoxybenzamide.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Chloro-4-iodo-2-methoxybenzamide

| Property | Predicted Value | Method/Source | Significance |

| Molecular Formula | C₈H₇ClINO₂ | - | Basic molecular information. |

| Molecular Weight | 327.50 g/mol | - | Influences diffusion and transport properties. |

| LogP | ~3.5 - 4.5 | Computational (e.g., XLogP3) | Indicates high lipophilicity and likely low aqueous solubility. |

| pKa (Amide) | ~17-18 | Literature on amides | The amide proton is generally not acidic under physiological conditions. |

| pKa (Basic) | Not applicable | - | The molecule lacks a strong basic center. |

| Water Solubility | Very Low | Prediction based on LogP | Formulation challenges are anticipated. |

Note: The values in this table are estimates based on computational models and data for structurally related compounds. Experimental verification is essential.

Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability. For 5-Chloro-4-iodo-2-methoxybenzamide, low aqueous solubility is expected due to its high predicted LogP. The following section details a standard protocol for experimentally determining its solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials:

-

5-Chloro-4-iodo-2-methoxybenzamide

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl (pH 1.2)

-

Acetate buffer (pH 4.5)

-

Thermostatic shaker

-

Centrifuge

-

HPLC-UV system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare buffers at the desired pH values.

-

Sample Preparation: Add an excess amount of 5-Chloro-4-iodo-2-methoxybenzamide to vials containing a known volume of each buffer (e.g., 5 mg in 1 mL). The excess solid should be visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of 5-Chloro-4-iodo-2-methoxybenzamide.

Table 2: Expected Solubility Profile of 5-Chloro-4-iodo-2-methoxybenzamide

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer (pH 1.2) | Very Low | Neutral molecule, high lipophilicity. |

| Aqueous Buffer (pH 7.4) | Very Low | Neutral molecule, high lipophilicity. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, effective for dissolving many organic molecules. |

| Ethanol | Moderate | The organic nature of ethanol can solvate the molecule. |

Visualization of Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Assessment

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and safety. The amide bond in 5-Chloro-4-iodo-2-methoxybenzamide is susceptible to hydrolysis, especially under non-neutral pH conditions.

Potential Degradation Pathways

The primary degradation pathway for benzamides is the hydrolysis of the amide bond, which can be catalyzed by both acid and base.[1][2] This would lead to the formation of 5-chloro-4-iodo-2-methoxybenzoic acid and ammonia. Other potential degradation pathways, though less common for this structure, could include photodecomposition or oxidation under specific conditions.

Experimental Protocol: pH-Dependent Stability Study

This protocol assesses the stability of the compound in aqueous solutions at different pH values over time.

Materials:

-

5-Chloro-4-iodo-2-methoxybenzamide

-

Aqueous buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Temperature-controlled incubator

-

HPLC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5-Chloro-4-iodo-2-methoxybenzamide in an organic solvent like ACN or DMSO (e.g., 1 mg/mL).

-

Incubation Samples: Dilute the stock solution into the different aqueous buffers to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid influencing the stability.

-

Time-Point Sampling: Incubate the samples at a constant temperature (e.g., 40°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

-